Erlotinib-13C6 Hydrochloride
CAS No.: 1210610-07-3
Cat. No.: VC0196405
Molecular Formula: C16[13C]6H23N3O4·HCl
Molecular Weight: 435.82
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

CAS No. | 1210610-07-3 |
---|---|
Molecular Formula | C16[13C]6H23N3O4·HCl |
Molecular Weight | 435.82 |
IUPAC Name | N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1; |
SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Chemical Identity and Properties
Erlotinib-13C6 Hydrochloride is a stable isotope-labeled version of erlotinib hydrochloride, specifically incorporating six carbon-13 atoms into the molecular structure . This chemical modification results in distinctive mass spectrometric properties while retaining identical chemical and pharmacological behavior to the unlabeled compound.
Structural Characteristics
The structure of Erlotinib-13C6 Hydrochloride maintains the quinazoline core of the parent compound while incorporating six carbon-13 atoms at specific positions in the molecule. The hydrochloride salt form enhances its stability and solubility in various solvents used in analytical procedures. The compound's structural integrity is essential for its role as an internal standard in bioanalytical methods.
Pharmacological Profile
Erlotinib-13C6 Hydrochloride shares the pharmacological properties of unlabeled erlotinib, which functions as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity.
Mechanism of Action
The parent compound, erlotinib, is a directly acting EGFR tyrosine kinase inhibitor with an IC50 of 2 nM for human EGFR . It functions by reversibly binding to the ATP pocket of the intracellular tyrosine kinase domain, preventing phosphorylation and subsequent signal cascade activation . The labeled version maintains this same mechanism while providing distinctive mass spectrometric detection capabilities.
Erlotinib reduces EGFR autophosphorylation in intact tumor cells with an IC50 of 20 nM, demonstrating its potent inhibitory effects on cell signaling pathways critical to cancer cell proliferation . This mechanism underlies its clinical applications in the treatment of non-small cell lung cancer and other EGFR-expressing malignancies.
Analytical Applications
Erlotinib-13C6 Hydrochloride has found extensive applications in analytical chemistry, particularly as an internal standard in quantitative bioanalytical methods.
Role as Internal Standard in LC-MS/MS Analysis
The primary application of Erlotinib-13C6 Hydrochloride lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of erlotinib and its metabolites in biological matrices. Mass spectrometric analysis can readily distinguish between the labeled compound and unlabeled erlotinib based on their mass difference, making it an ideal internal standard .
The mass transition from m/z 400 to 284 for Erlotinib-13C6 differs from the m/z 394 to 278 transition observed for unlabeled erlotinib, allowing for specific detection and quantification of each compound . This distinctive mass transition facilitates accurate quantification even in complex biological matrices.
Method Development and Validation
Research has demonstrated the utility of Erlotinib-13C6 Hydrochloride in validated bioanalytical methods. A study by Lankheet et al. developed and validated an LC-MS/MS method for quantifying erlotinib and O-desmethyl erlotinib in human plasma and lung tumor tissue using Erlotinib-13C6 as the internal standard .
The method validation revealed that Erlotinib-13C6 Hydrochloride provided consistent response across varying analyte concentrations, though some signal suppression was observed at very high concentrations . Researchers determined optimal internal standard concentrations to minimize matrix effects while maintaining reliable quantification.
Sample Preparation and Analytical Methodology
The preparation and handling of Erlotinib-13C6 Hydrochloride for analytical purposes follows specific protocols to ensure accuracy and reliability in quantitative determinations.
Stock Solution Preparation
For analytical applications, stock solutions of Erlotinib-13C6 Hydrochloride are typically prepared in methanol at concentrations of approximately 500 μg/mL, with working solutions diluted to concentrations around 1,000 ng/mL . These solutions serve as the source of internal standard added to biological samples during extraction procedures.
The stability of these stock solutions has been validated under various storage conditions, ensuring reliable performance during bioanalytical method application. Proper storage typically involves refrigeration or freezing to maintain compound integrity over extended periods.
Extraction and Analysis Protocols
The extraction of erlotinib and its metabolites from biological matrices for subsequent quantification frequently employs protein precipitation techniques, with the Erlotinib-13C6 internal standard added during the extraction process . This approach ensures that any loss of analyte during sample preparation is compensated by proportional loss of the internal standard, maintaining accurate quantification.
Chromatographic separation typically utilizes reversed-phase columns with gradient elution using acetonitrile and buffer systems. The optimized LC-MS/MS conditions for Erlotinib-13C6 detection include:
-
Multiple reaction monitoring (MRM) mode
-
Positive electrospray ionization
-
Monitoring the transition m/z 400 to 284
These parameters enable specific and sensitive detection of the internal standard alongside the target analytes.
Research Applications and Findings
Erlotinib-13C6 Hydrochloride has demonstrated valuable applications in cancer research, particularly in studies investigating erlotinib pharmacokinetics and metabolism.
Pharmacokinetic Studies
The use of Erlotinib-13C6 Hydrochloride as an internal standard has facilitated detailed pharmacokinetic studies of erlotinib in cancer patients. These investigations have provided critical insights into drug disposition, metabolism, and tissue distribution patterns.
Lankheet et al. employed Erlotinib-13C6 Hydrochloride as an internal standard in a study that successfully quantified erlotinib and O-desmethyl erlotinib in both plasma and lung tumor tissue samples from patients with non-small cell lung cancer . This research revealed important information about drug penetration into tumor tissues and metabolite formation, contributing to the understanding of erlotinib's efficacy in clinical settings.
Metabolite Identification and Quantification
The isotopically labeled internal standard has proven valuable in studies identifying and quantifying erlotinib metabolites in biological samples. Research has identified multiple metabolites, including O-desmethyl erlotinib (OSI-420) and didesmethyl erlotinib, with Erlotinib-13C6 Hydrochloride serving as a reliable internal standard for their quantification .
These metabolite studies contribute to the understanding of erlotinib's biotransformation pathways and the potential role of metabolites in both therapeutic effects and adverse reactions. The analytical methods utilizing Erlotinib-13C6 Hydrochloride have enabled precise quantification of these metabolites even at low concentrations.
Comparative Analysis with Other Internal Standards
Researchers have evaluated multiple internal standard options for erlotinib quantification, including Erlotinib-13C6, erlotinib-d6, and structural analogs like 4-methyl erlotinib (OSI-597).
Isotopically Labeled Standards Comparison
Stable isotope-labeled internal standards like Erlotinib-13C6 and erlotinib-d6 offer advantages over structural analogs due to their identical chemical behavior to the target analyte . The 13C6-labeled version provides a sufficient mass shift for LC-MS/MS discrimination while maintaining chromatographic co-elution with unlabeled erlotinib.
In comparing different isotopically labeled standards, researchers must consider factors including:
-
Stability of the labeled compound
-
Potential isotope effects on chromatographic behavior
-
Cross-contribution in mass spectrometric detection
-
Cost and commercial availability
Matrix Effect Considerations
Studies have investigated matrix effects on the response of both erlotinib and Erlotinib-13C6 in LC-MS/MS analyses. Research by Lankheet et al. demonstrated that high analyte concentrations could influence the internal standard response when using electrospray ionization (ESI) .
This phenomenon necessitates careful method development and validation to ensure reliable quantification across the analytical range. Alternative ionization techniques like atmospheric pressure chemical ionization (APCI) have been explored to mitigate these effects, though with some compromise in sensitivity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume